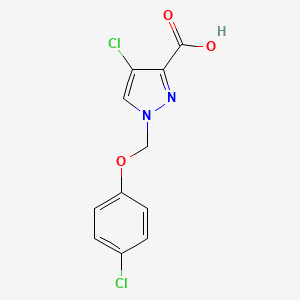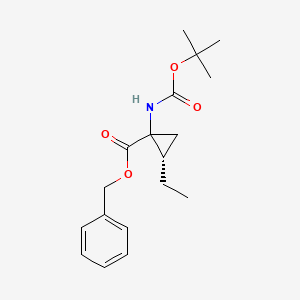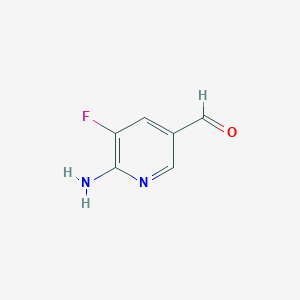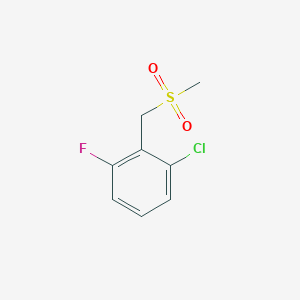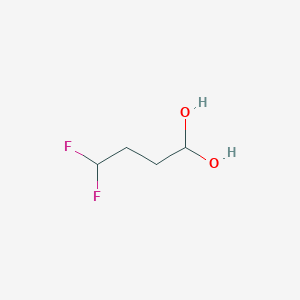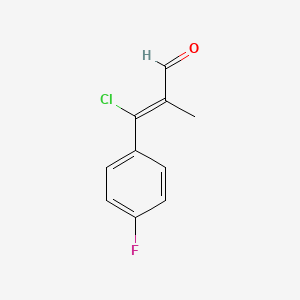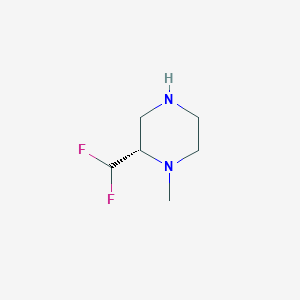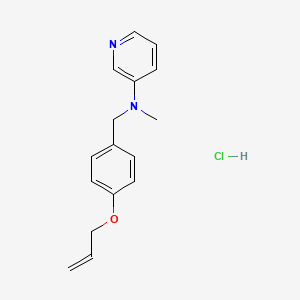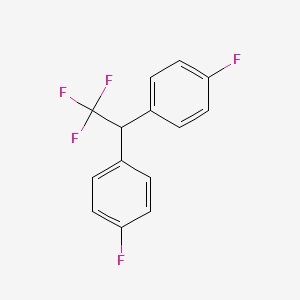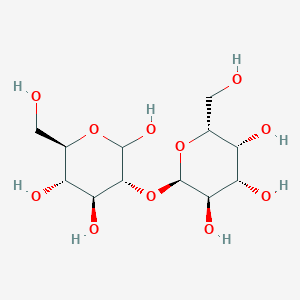
2-O-(a-D-Galactopyranosyl)-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-(a-D-Galactopyranosyl)-D-glucopyranose: is a disaccharide where a galactose molecule is linked to a glucose molecule through an α-glycosidic bond between the first carbon (anomeric carbon) of the galactose and the second oxygen of the glucose . This compound is significant in various biochemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(a-D-Galactopyranosyl)-D-glucopyranose typically involves the enzymatic or chemical glycosylation of D-glucose with a-D-galactopyranosyl donors. The reaction conditions often include the use of glycosyltransferases or chemical catalysts under controlled temperature and pH to ensure the formation of the desired α-glycosidic bond .
Industrial Production Methods
Industrial production of this compound may involve microbial fermentation processes where specific strains of bacteria or yeast are engineered to produce the disaccharide. The fermentation broth is then processed to isolate and purify the compound, ensuring high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-O-(a-D-Galactopyranosyl)-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form sugar alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives like aldonic acids, reduced forms like alditols, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
2-O-(a-D-Galactopyranosyl)-D-glucopyranose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Serves as a substrate for studying enzyme kinetics and glycosylation processes.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in metabolic disorders.
Mecanismo De Acción
The mechanism of action of 2-O-(a-D-Galactopyranosyl)-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases and glycosyltransferases, influencing various metabolic pathways. Its molecular targets include enzymes involved in carbohydrate metabolism and cell surface receptors that mediate cellular uptake and signaling .
Comparación Con Compuestos Similares
Similar Compounds
2-O-(a-D-Galactopyranosyl)-D-galactose: Another disaccharide with similar glycosidic linkage but different monosaccharide composition.
Lactose: A disaccharide composed of galactose and glucose linked by a β-glycosidic bond.
Maltose: A disaccharide consisting of two glucose units linked by an α-glycosidic bond.
Uniqueness
2-O-(a-D-Galactopyranosyl)-D-glucopyranose is unique due to its specific α-glycosidic linkage and the combination of galactose and glucose units. This structural uniqueness imparts distinct biochemical properties and functional applications compared to other disaccharides .
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
342.30 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12-/m1/s1 |
Clave InChI |
HIWPGCMGAMJNRG-VDGMBKLFSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)

![[(3aR,5R,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methanol](/img/structure/B12841637.png)
